N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide
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Overview
Description
N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is a complex organic compound that belongs to the class of oxazolidinones These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents
Mechanism of Action
Target of Action
The primary target of this compound is currently unknown. It’s important to note that the identification of a compound’s primary targets is a complex process that involves extensive biochemical and pharmacological research .
Mode of Action
Based on its structural similarity to known anti-mitotic agents, it may interact with its targets to induce changes that inhibit cell division .
Pharmacokinetics
These properties are crucial in determining the compound’s bioavailability, which in turn influences its efficacy and safety profile .
Result of Action
It has been synthesized as a novel compound derived from the indibulin and combretastatin scaffolds, which are known anti-mitotic agents . This suggests that it may have cytotoxic activity against cancerous cell lines .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Oxazolidinone Ring: The oxazolidinone ring can be synthesized through the cyclization of an amino alcohol with a carbonyl compound under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: The phenylsulfonyl group can be introduced via sulfonylation reactions, where a sulfonyl chloride reacts with the oxazolidinone intermediate in the presence of a base.
Attachment of the Oxalamide Moiety: The final step involves the coupling of the oxazolidinone derivative with an oxalamide precursor under appropriate conditions, such as using coupling reagents like EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide can undergo various chemical reactions, including:
Oxidation: The methoxyphenethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The oxalamide moiety can be reduced to form amines.
Substitution: The phenylsulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxyphenethyl group can yield methoxybenzaldehyde or methoxybenzoic acid.
Scientific Research Applications
N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide has several scientific research applications:
Chemistry: It can be used as a chiral auxiliary in asymmetric synthesis due to its oxazolidinone ring.
Biology: The compound’s antibacterial properties make it a candidate for studying bacterial resistance mechanisms.
Industry: The compound can be used in the synthesis of other complex molecules, serving as an intermediate in pharmaceutical manufacturing.
Comparison with Similar Compounds
Similar Compounds
Linezolid: Another oxazolidinone with potent antibacterial activity.
Tedizolid: A newer oxazolidinone with enhanced activity against resistant bacteria.
Uniqueness
N1-(2-methoxyphenethyl)-N2-((3-(phenylsulfonyl)oxazolidin-2-yl)methyl)oxalamide is unique due to its specific structural features, such as the methoxyphenethyl and phenylsulfonyl groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other oxazolidinones.
Properties
IUPAC Name |
N'-[[3-(benzenesulfonyl)-1,3-oxazolidin-2-yl]methyl]-N-[2-(2-methoxyphenyl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25N3O6S/c1-29-18-10-6-5-7-16(18)11-12-22-20(25)21(26)23-15-19-24(13-14-30-19)31(27,28)17-8-3-2-4-9-17/h2-10,19H,11-15H2,1H3,(H,22,25)(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRSXJLUMWLHTLA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CCNC(=O)C(=O)NCC2N(CCO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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